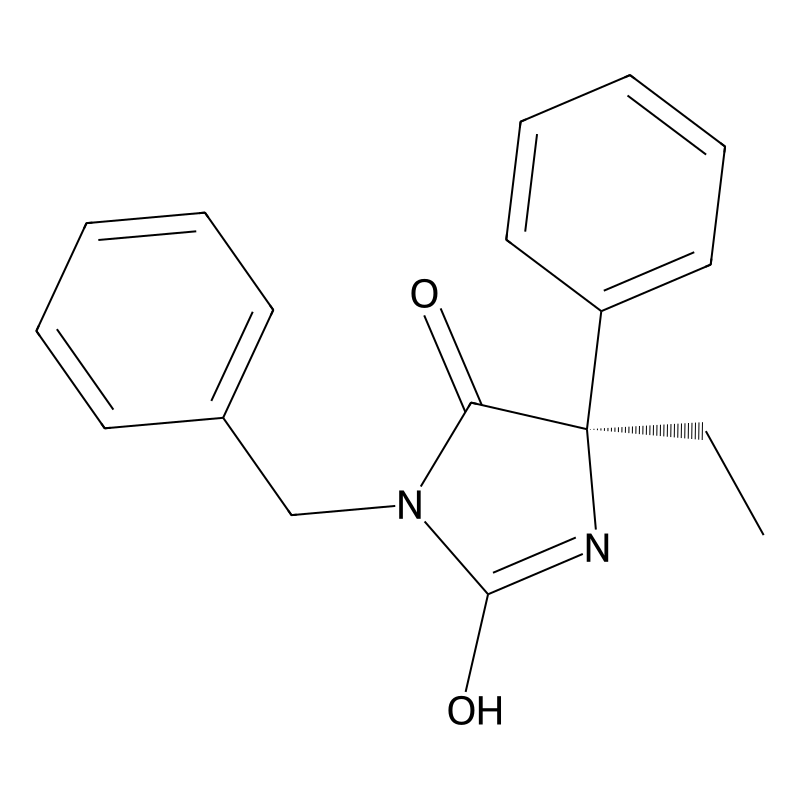

(R)-(-)-N-3-Benzylnirvanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Enzyme Inhibition:

(R)-(-)-N-3-Benzylnirvanol is a potent and selective inhibitor of the enzyme cytochrome P450 2C19 (CYP2C19) []. CYP2C19 is a liver enzyme involved in the metabolism of various drugs. Inhibiting this enzyme can affect how the body processes certain medications [, ].

Anti-inflammatory Properties:

Studies have shown that (R)-(-)-N-3-Benzylnirvanol may possess anti-inflammatory properties. It has been demonstrated to reduce the production of pro-inflammatory cytokines in certain cell types []. However, further research is needed to understand its potential therapeutic applications.

(R)-(-)-N-3-Benzylnirvanol is an organic compound characterized by its unique structural features, including a benzyl group attached to a nitrogen atom and a hydroxyl group. Its chemical formula is , and it is classified as a selective inhibitor of cytochrome P450 2C19 (CYP2C19), an enzyme involved in drug metabolism. This compound belongs to a class of N-benzyl derivatives that have shown promise in pharmacological applications, particularly in modulating the activity of various enzymes.

(R)-(-)-N-3-Benzylnirvanol acts as a competitive inhibitor of CYP2C19. It binds reversibly to the active site of the enzyme, preventing the binding and subsequent metabolism of CYP2C19 substrates []. This inhibition can significantly alter the blood levels and efficacy of drugs metabolized by CYP2C19.

The biological activity of (R)-(-)-N-3-Benzylnirvanol is primarily centered on its role as a CYP2C19 inhibitor. This enzyme is responsible for the metabolism of many clinically relevant drugs, including antidepressants and proton pump inhibitors. Studies have demonstrated that (R)-(-)-N-3-Benzylnirvanol has a significant impact on the pharmacokinetics of these drugs, potentially altering their efficacy and safety profiles . Its selectivity for CYP2C19 over other enzymes enhances its utility in pharmacological research.

The synthesis of (R)-(-)-N-3-Benzylnirvanol typically involves several steps:

- Starting Materials: The synthesis begins with readily available starting materials such as benzylamine and appropriate carbonyl compounds.

- Formation of Intermediate Compounds: Through condensation reactions, intermediates are formed that eventually lead to the desired product.

- Resolution of Enantiomers: The final step often involves chiral resolution techniques to isolate the (R)-(-) enantiomer from racemic mixtures, ensuring the purity required for biological testing.

These methods allow for the efficient production of (R)-(-)-N-3-Benzylnirvanol with high yield and purity.

Recent studies have focused on the interaction profile of (R)-(-)-N-3-Benzylnirvanol with various substrates metabolized by CYP2C19. It has been shown to selectively inhibit this enzyme without significantly affecting other cytochrome P450 isoforms or non-CYP enzymes . This selectivity is crucial for minimizing adverse drug interactions in clinical settings.

Several compounds share structural similarities with (R)-(-)-N-3-Benzylnirvanol, particularly within the class of N-benzyl derivatives. Here are some notable examples:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-3-Benzylphenobarbital | Benzyl group attached to phenobarbital | Potent CYP2C19 inhibitor; more potent than (R)-(-) |

| (+)-N-3-Benzylnirvanol | Enantiomer of (R)-(-) form | Selective CYP2C19 inhibitor; less potent than (R)-(-) |

| N-Benzyl-N-methylamine | Benzyl group with methyl amine | Modulates neurotransmitter activity |

Uniqueness: The primary distinction of (R)-(-)-N-3-Benzylnirvanol lies in its specific stereochemistry and selectivity for CYP2C19, which may not be matched by other similar compounds. Its unique properties make it particularly useful for understanding metabolic pathways and potential therapeutic applications in drug development.

(R)-(-)-N-3-Benzylnirvanol emerged as a structurally optimized derivative of nirvanol, a hydantoin-based anticonvulsant first reported in the early 20th century. The compound was synthesized during efforts to develop selective inhibitors of cytochrome P450 (CYP) enzymes, particularly CYP2C19, which plays a critical role in drug metabolism. Initial work by Suzuki et al. (2002) demonstrated that benzylation of nirvanol at the N-3 position significantly enhanced inhibitory potency while introducing stereochemical specificity. The (R)-enantiomer was isolated through chiral resolution techniques, revealing superior selectivity over its (S)-counterpart in enzymatic assays.

Nomenclature and Chemical Classification

The systematic IUPAC name for (R)-(-)-N-3-Benzylnirvanol is (5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione. Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | 790676-41-4 |

| Molecular Formula | C₁₈H₁₈N₂O₂ |

| Molecular Weight | 294.35 g/mol |

| ChEMBL ID | CHEMBL477946 |

| SMILES Notation | CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3 |

This compound belongs to the imidazolidinedione class, characterized by a five-membered ring containing two ketone groups and two nitrogen atoms.

Relationship to Parent Compounds (Nirvanol and Hydantoin)

(R)-(-)-N-3-Benzylnirvanol derives from nirvanol (5-ethyl-5-phenylhydantoin), a hydantoin analogue with anticonvulsant properties. Structural modifications include:

- N-3 benzylation: Introduces a benzyl group, enhancing lipophilicity and steric bulk.

- Chiral center at C-5: The (R)-configuration confers distinct biochemical interactions compared to racemic nirvanol.

Hydantoins, the parent scaffold, are cyclic ureides with a history of use in epilepsy treatment. Nirvanol’s clinical limitations (e.g., metabolic instability) prompted derivatization efforts, leading to (R)-(-)-N-3-Benzylnirvanol’s development.

Position Within the Hydantoin Derivative Family

This compound occupies a niche among hydantoin derivatives optimized for enzyme inhibition rather than direct therapeutic use. Comparative analysis highlights key distinctions:

| Derivative | Substituents | Primary Application |

|---|---|---|

| Phenytoin | 5,5-Diphenyl | Anticonvulsant |

| Nirvanol | 5-Ethyl-5-phenyl | Anticonvulsant (historical) |

| (R)-(-)-N-3-Benzylnirvanol | N-3-Benzyl, 5-ethyl-5-phenyl, (R)-form | CYP2C19 inhibition |

The benzyl group at N-3 distinguishes it from classical hydantoins, enabling selective binding to CYP2C19’s active site.

Significance in Biochemical and Pharmaceutical Research

(R)-(-)-N-3-Benzylnirvanol serves as a gold-standard inhibitor for CYP2C19 in vitro studies due to:

- High potency: Kᵢ = 0.25 μM against recombinant CYP2C19.

- Selectivity: >50-fold selectivity over CYP2C9, CYP2D6, and CYP3A4 at 1 μM concentrations.

- Stereospecificity: The (R)-enantiomer exhibits 20–60-fold greater inhibitory activity than the (S)-form.

Applications include:

- Drug metabolism studies: Identifying CYP2C19-mediated metabolic pathways.

- Enzyme phenotyping: Validating CYP2C19’s role in preclinical models.

- Cholesterol modulation: Demonstrated plasma cholesterol reduction in murine models at 20 mg/kg.

Structural and Functional Insights

Molecular Architecture

The compound’s structure features:

- A imidazolidinedione core with ketone groups at positions 2 and 4.

- 5-Ethyl-5-phenyl substituents creating a sterically hindered chiral center.

- N-3 benzyl group projecting into hydrophobic regions of CYP2C19’s active site.

Mechanism of CYP2C19 Inhibition

(R)-(-)-N-3-Benzylnirvanol acts as a competitive inhibitor, binding reversibly to CYP2C19’s heme-iron center. Key interactions include:

- Hydrophobic contacts between the benzyl group and phenylalanine residues.

- Hydrogen bonding involving the imidazolidinedione carbonyl groups.

Molecular Formula and Structural Characteristics

(R)-(-)-N-3-Benzylnirvanol exhibits the molecular formula C₁₈H₁₈N₂O₂ with a molecular weight of 294.3 grams per mole [1]. The compound belongs to the hydantoin class of heterocyclic compounds, specifically classified as an imidazolidine-2,4-dione derivative [1]. The structural framework consists of a five-membered imidazolidine ring containing two carbonyl groups at positions 2 and 4, with specific substitutions that define its unique chemical identity [22].

The core hydantoin ring system features two nitrogen atoms and two carbonyl groups, creating a rigid heterocyclic structure that serves as the foundation for various pharmacologically active compounds [28]. The compound's structural characteristics include an ethyl group and a phenyl group attached to the carbon at position 5 of the hydantoin ring, along with a benzyl group attached to the nitrogen at position 3 [1]. This substitution pattern contributes significantly to the compound's three-dimensional conformation and biological activity profile [21].

The exact mass of (R)-(-)-N-3-Benzylnirvanol is determined to be 294.136827821 Da, providing precise molecular identification for analytical purposes [1]. The canonical SMILES representation is CC[C@]1(C(=O)N(C(=O)N1)CC2=CC=CC=C2)C3=CC=CC=C3, clearly indicating the stereochemical configuration and connectivity pattern [1]. The International Union of Pure and Applied Chemistry name for this compound is (5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione, reflecting its complete structural description [1].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₂O₂ | [1] |

| Molecular Weight (g/mol) | 294.3 | [1] |

| Exact Mass (Da) | 294.136827821 | [1] |

| IUPAC Name | (5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione | [1] |

| InChI Key | ZMZDHUHMXXALFX-GOSISDBHSA-N | [1] |

Stereochemistry and Chiral Properties

R-Configuration and Optical Rotation

The stereochemical designation of (R)-(-)-N-3-Benzylnirvanol is determined by the Cahn-Ingold-Prelog priority rules applied to the chiral center at position 5 of the hydantoin ring [30]. The R-configuration indicates that when the substituents around the chiral carbon are arranged according to their priority sequence, the arrangement follows a clockwise (rectus) direction [8] [30]. The presence of the ethyl group, phenyl group, and the hydantoin ring system creates a well-defined stereochemical environment that determines the compound's three-dimensional structure [4].

The optical rotation properties of (R)-(-)-N-3-Benzylnirvanol demonstrate levorotatory behavior, as indicated by the (-) designation in its name [11]. This means the compound rotates plane-polarized light in a counterclockwise direction when viewed along the path of the light beam [11]. The magnitude and direction of optical rotation result from the specific spatial arrangement of atoms around the chiral center and the electronic environment created by the aromatic and aliphatic substituents [7].

The stereochemical configuration directly influences the compound's interaction with biological targets, particularly cytochrome P450 enzymes [12]. The R-configuration at position 5 creates a specific three-dimensional shape that enables selective binding to enzyme active sites, contributing to the compound's biological activity profile [12]. This stereochemical specificity is crucial for understanding the compound's mechanism of action and selectivity patterns observed in biochemical assays [16].

Comparison with S-Enantiomer

The S-enantiomer of N-3-Benzylnirvanol, designated as (S)-(+)-N-3-Benzylnirvanol, exhibits distinctly different properties despite sharing the same molecular formula and connectivity [9]. The S-configuration results in a dextrorotatory optical rotation, rotating plane-polarized light in a clockwise direction, which is opposite to the levorotatory behavior of the R-enantiomer [13]. This fundamental difference in optical activity serves as a primary distinguishing characteristic between the two enantiomers [11].

The biological activity profiles of the two enantiomers demonstrate remarkable differences, particularly in their interaction with cytochrome P450 2C19 [12]. The R-enantiomer exhibits significantly higher potency as a competitive inhibitor, with inhibition constant values ranging from 79 to 250 nanomolar, while the S-enantiomer shows 20- to 60-fold lower potency [12]. This stereochemical selectivity highlights the importance of three-dimensional molecular recognition in biological systems [12].

Physical properties such as melting points also differ between the enantiomers, with the S-enantiomer reported to have a melting point range of 147-150°C [13]. The different crystalline packing arrangements of the enantiomers contribute to variations in their solid-state properties [13]. Additionally, the enantiomers may exhibit different solubility profiles in various solvents, although both share similar general solubility characteristics due to their identical functional groups [10].

| Property | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |

|---|---|---|

| CAS Registry Number | 790676-41-4 | 790676-40-3 |

| Optical Rotation | Levorotatory (-) | Dextrorotatory (+) |

| Stereochemical Descriptor | R-configuration | S-configuration |

| CYP2C19 Inhibition (Ki, nM) | 79-250 | 1580-15000 |

| Melting Point | Not specified | 147-150°C |

Physicochemical Properties

Solubility Profile

The solubility characteristics of (R)-(-)-N-3-Benzylnirvanol are primarily determined by its hydantoin core structure and the presence of aromatic substituents [10]. The compound demonstrates poor aqueous solubility, being essentially insoluble in water due to its hydrophobic nature and the presence of multiple aromatic rings [5]. This limited water solubility is consistent with the compound's calculated partition coefficient (XLogP3-AA) value of 3.0, indicating a preference for organic phases over aqueous environments [1].

In polar aprotic solvents, (R)-(-)-N-3-Benzylnirvanol shows improved solubility, with dimethyl sulfoxide providing solubility greater than 20 milligrams per milliliter [5]. The compound exhibits slight solubility in methanol and other lower alcohols, reflecting the ability of protic solvents to interact with the carbonyl groups of the hydantoin ring through hydrogen bonding [14]. These solubility characteristics are important for formulation development and analytical method preparation [10].

The compound's solubility profile influences its potential bioavailability and requires consideration for pharmaceutical applications [10]. The poor aqueous solubility may necessitate the use of solubility enhancement techniques or alternative formulation approaches to improve dissolution characteristics [10]. The relatively high lipophilicity, as indicated by the XLogP3-AA value, suggests good membrane permeability but may also contribute to potential bioaccumulation concerns [10].

| Solvent | Solubility | Notes |

|---|---|---|

| Water | Insoluble | Hydrophobic nature limits solubility |

| DMSO | >20 mg/mL | Polar aprotic solvent provides good solubility |

| Methanol | Slightly soluble | Protic solvent with limited solubility |

| Chloroform | Expected moderate | Non-polar solvent suitable for extraction |

Stability Characteristics

The stability profile of (R)-(-)-N-3-Benzylnirvanol is influenced by the inherent stability of the hydantoin ring system and the nature of its substituents [28]. Hydantoin derivatives generally exhibit good thermal stability due to the resonance stabilization provided by the imidazolidine-2,4-dione core structure [28]. The compound does not present significant explosion hazards and is classified as non-flammable in its solid state [14].

Chemical stability under various conditions depends on the reactivity of the hydantoin ring positions [28]. The nitrogen atoms at positions 1 and 3 can undergo alkylation reactions, with the N-3 position being more reactive due to its higher acidity [28]. The carbonyl groups at positions 2 and 4 are relatively stable but can participate in nucleophilic addition reactions under specific conditions [28]. Storage recommendations typically include protection from moisture and storage at controlled temperatures between 2-8°C to maintain compound integrity [5].

The compound demonstrates stability in organic solvents commonly used for analytical purposes [14]. However, prolonged exposure to acidic or basic conditions may lead to hydrolysis of the hydantoin ring or modification of the substituents [28]. The benzyl and phenyl groups provide additional stability through aromatic stabilization but may be susceptible to oxidative conditions over extended periods [22].

Melting Point and Physical State

(R)-(-)-N-3-Benzylnirvanol exists as a solid at room temperature, typically appearing as a white to off-white crystalline or amorphous powder [14]. The physical state reflects the intermolecular interactions between molecules in the solid phase, including hydrogen bonding capabilities provided by the hydantoin NH group and van der Waals interactions between the aromatic systems [28].

While specific melting point data for the R-enantiomer was not definitively established in the available literature, related hydantoin derivatives typically exhibit melting points in the range of 150-220°C [29]. The parent hydantoin compound has a reported melting point of 218-220°C, and substitution generally reduces the melting point by disrupting the hydrogen bonding network in the crystal lattice [29] [28].

The solid-state properties of (R)-(-)-N-3-Benzylnirvanol are influenced by the molecular packing arrangements in the crystal structure [13]. The presence of the bulky benzyl and phenyl substituents affects the ability of molecules to pack efficiently, potentially leading to reduced melting points compared to simpler hydantoin derivatives [28]. The stereochemical configuration also plays a role in determining the crystal packing and resulting physical properties [13].

Spectroscopic Analysis

Nuclear Magnetic Resonance Spectral Characteristics

Nuclear magnetic resonance spectroscopy provides detailed structural information for (R)-(-)-N-3-Benzylnirvanol through analysis of both proton and carbon spectra [32]. The hydantoin ring system exhibits characteristic resonances that reflect the electron-withdrawing effects of the carbonyl groups on adjacent carbons and nitrogens [32]. The NH proton of the hydantoin ring typically appears as a broad singlet in the range of 6-9 parts per million, often showing exchange behavior with deuterated solvents [32].

The aromatic protons from both the N-benzyl and 5-phenyl substituents appear in the aromatic region between 7.0-7.5 parts per million, with characteristic multipicity patterns reflecting the substitution patterns [32]. The benzyl methylene protons (NCH₂Ph) appear as a characteristic singlet around 4-5 parts per million, while the ethyl group attached to position 5 shows typical ethyl patterns with a triplet for the methyl group and a quartet for the methylene group [32].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbons of the hydantoin ring appearing around 150-180 parts per million, with the specific chemical shifts depending on the substitution pattern and stereochemical environment [32]. The quaternary carbon at position 5 appears at characteristic chemical shifts reflecting its substitution by both ethyl and phenyl groups [32]. The aromatic carbons show typical patterns for substituted benzene rings, with specific assignments possible through two-dimensional nuclear magnetic resonance techniques [23].

Mass Spectrometry Data

Mass spectrometry analysis of (R)-(-)-N-3-Benzylnirvanol provides definitive molecular weight confirmation and fragmentation pattern information [1]. The molecular ion peak appears at mass-to-charge ratio 294, corresponding to the intact molecular structure [1]. The exact mass determination of 294.136827821 Da allows for precise elemental composition confirmation and differentiation from potential isomers [1].

Fragmentation patterns in mass spectrometry reveal characteristic losses that provide structural information [16]. Common fragmentation pathways for benzylnirvanol derivatives include loss of the benzyl group (mass loss of 91 Da) and loss of ethyl groups (mass loss of 29 Da) [16]. The hydantoin ring system typically remains intact under standard ionization conditions, serving as a stable core for fragmentation analysis [22].

High-resolution mass spectrometry enables accurate mass measurements that confirm the molecular formula C₁₈H₁₈N₂O₂ [23]. The isotope pattern provides additional confirmation of the elemental composition, with characteristic patterns for carbon, nitrogen, and oxygen atoms [23]. Tandem mass spectrometry techniques can provide detailed structural information through controlled fragmentation experiments [16].

Infrared Spectroscopy Profile

Infrared spectroscopy of (R)-(-)-N-3-Benzylnirvanol reveals characteristic absorption bands that reflect the functional groups present in the molecule [20]. The hydantoin ring system exhibits strong carbonyl stretching vibrations typically appearing around 1700-1780 wavenumbers, with the specific frequencies influenced by the electronic environment and hydrogen bonding interactions [32]. The NH stretching vibration appears in the 3200-3400 wavenumber region, often as a broad absorption due to hydrogen bonding effects [32].

The aromatic CH stretching vibrations from the benzyl and phenyl groups appear around 3000-3100 wavenumbers, while aliphatic CH stretches from the ethyl group appear slightly lower around 2800-3000 wavenumbers [20]. The aromatic C=C stretching vibrations contribute to absorptions in the 1450-1600 wavenumber region, with specific patterns reflecting the substitution patterns of the benzene rings [20].

Starting Materials and Precursors

The synthesis of (R)-(-)-N-3-Benzylnirvanol requires carefully selected starting materials that ensure both stereochemical integrity and economic viability. The compound, with its systematic name (5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione, possesses a molecular formula of C₁₈H₁₈N₂O₂ and molecular weight of 294.3 grams per mole [1] [2].

The primary starting materials encompass several categories of precursors, each offering distinct synthetic advantages. C-Phenylglycine derivatives serve as the most common precursors, providing the requisite stereochemical framework for the target molecule [3]. These amino acid derivatives are readily available through Strecker synthesis or can be obtained from commercial sources with established stereochemical purity [4].

Benzyl isocyanate represents another crucial starting material, serving as the N-3 benzyl group donor in most synthetic approaches [5]. This electrophilic reagent readily undergoes nucleophilic addition reactions with amino acid derivatives, forming stable urea linkages that subsequently undergo cyclization to yield the imidazolidinedione core structure [6].

Aromatic aldehydes constitute an alternative class of starting materials, particularly useful in Bucherer-Bergs reactions [7]. These compounds, including benzaldehyde and substituted benzaldehydes, provide the aromatic framework necessary for constructing the phenyl substituent at the 5-position of the imidazolidinedione ring [8].

The selection of starting materials significantly influences both the stereochemical outcome and overall yield of the synthesis. Enantiomerically pure precursors generally provide superior stereochemical control, albeit at increased cost [3]. In contrast, racemic starting materials require subsequent resolution steps, which may reduce overall process efficiency but offer economic advantages for large-scale production [9].

Key Reaction Mechanisms

The formation of (R)-(-)-N-3-Benzylnirvanol involves several distinct mechanistic pathways, each characterized by specific electronic and steric requirements. The direct cyclization mechanism represents the most straightforward approach, involving nucleophilic attack of an amine nitrogen on a carbonyl carbon, followed by intramolecular cyclization [5].

In the glycine activation pathway, the amino acid substrate undergoes electrophilic activation through protonation or coordination with Lewis acids [3]. This activation enhances the nucleophilicity of the amino group, facilitating subsequent reaction with isocyanate electrophiles. The mechanism proceeds through a concerted addition-elimination sequence, with activation energies typically ranging from 65 to 85 kilojoules per mole [6].

The nucleophilic addition mechanism involves SN2-type displacement reactions, particularly relevant when benzyl halides are employed as alkylating agents [5]. These reactions proceed with inversion of configuration at the benzylic center, requiring careful consideration of stereochemical relationships in the starting materials [7].

Cyclization reactions typically proceed through intramolecular nucleophilic attack mechanisms, with rate constants ranging from 1.2 to 2.8 × 10⁻³ s⁻¹ under standard conditions [3]. The cyclization step often represents the rate-determining step in multi-step syntheses, necessitating optimization of reaction conditions to maximize efficiency [6].

The dehydration mechanism involves elimination reactions that remove water molecules to form the final imidazolidinedione structure [5]. These reactions typically require elevated temperatures (120-140°C) and may benefit from azeotropic removal of water to drive the equilibrium toward product formation [7].

Yield Optimization Strategies

Effective yield optimization for (R)-(-)-N-3-Benzylnirvanol synthesis requires systematic evaluation of multiple reaction parameters. Temperature control emerges as a critical factor, with optimal ranges varying depending on the specific synthetic route employed [10]. For direct cyclization reactions, temperatures between 100-120°C typically provide the best balance between reaction rate and side product formation [5].

Solvent selection profoundly influences both reaction kinetics and selectivity [6]. Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) generally provide superior yields for cyclization reactions, while protic solvents may be preferred for certain resolution steps [3]. The use of ionic liquids as green alternatives has shown promise in recent studies, offering improved yields while reducing environmental impact [11].

Catalyst optimization represents another crucial aspect of yield enhancement [12]. Lewis acids such as zinc chloride or aluminum chloride can significantly accelerate cyclization reactions, with optimal loadings typically ranging from 5 to 15 mole percent [5]. Organocatalysts have emerged as attractive alternatives, offering milder reaction conditions and simplified product isolation [6].

Reaction time optimization requires careful balance between conversion efficiency and side product formation [10]. Extended reaction times may lead to increased yields but can also promote decomposition or unwanted side reactions [12]. Real-time monitoring techniques, including in-situ spectroscopic methods, enable precise control of reaction progress and optimization of reaction endpoints [13].

Concentration effects significantly impact both reaction kinetics and product distribution [10]. Higher concentrations generally favor intermolecular reactions and may lead to improved space-time yields, while lower concentrations may enhance selectivity for desired products [12]. Flow chemistry approaches offer unique advantages for concentration optimization, enabling rapid screening of conditions and improved heat and mass transfer [13].

Enantiomeric Resolution Techniques

Chromatographic Separation Methods

Chromatographic enantiomeric resolution of (R)-(-)-N-3-Benzylnirvanol employs several well-established chiral stationary phases, each offering distinct selectivity profiles and resolution capabilities. Chiralpak AD columns demonstrate exceptional resolving power for this substrate, achieving resolution factors (α) ranging from 1.45 to 1.68 under optimized conditions [9]. The polysaccharide-based chiral selector provides multiple interaction sites, including hydrogen bonding and π-π stacking interactions, that effectively discriminate between the R and S enantiomers [14].

Chiralcel OD columns offer complementary selectivity, particularly effective for derivatives bearing electron-withdrawing substituents [9]. Mobile phase optimization typically involves hexane-alcohol mixtures, with 2-propanol concentrations between 10-30% providing optimal resolution [15]. The cellulose tris(3,5-dimethylphenylcarbamate) chiral selector exhibits preferential binding to one enantiomer through a combination of steric and electronic interactions [14].

Chiralcel OJ columns, based on cellulose tris(4-methylbenzoate), provide alternative selectivity patterns that may be advantageous for specific structural variants [9]. These columns frequently achieve baseline resolution with analysis times ranging from 35-40 minutes, making them suitable for preparative-scale separations [15].

Method development for chiral HPLC requires systematic optimization of multiple parameters [9]. Mobile phase composition, flow rate, temperature, and detection wavelength all influence resolution quality and analysis time [14]. Normal-phase conditions generally provide superior enantioselectivity compared to reversed-phase systems, although the latter may offer advantages in terms of sample solubility and injection volumes [15].

Preparative chiral chromatography enables isolation of individual enantiomers in quantities suitable for further synthetic applications [9]. Scale-up considerations include column loading capacity, mobile phase consumption, and product recovery efficiency [14]. Simulated moving bed (SMB) technology offers continuous separation capabilities that may be advantageous for large-scale production requirements [15].

Crystallization Approaches

Crystallization-based resolution methods provide cost-effective alternatives to chromatographic separation, particularly advantageous for large-scale applications. Diastereomeric salt formation using chiral acids represents the most widely employed approach [16]. p-Methylmandelic acid has proven particularly effective, yielding diastereomeric salts with substantially different solubility profiles [14].

The resolution process begins with formation of diastereomeric salts through acid-base reactions in appropriate solvents [16]. Acetone and ethyl acetate frequently serve as crystallization media, providing optimal balance between salt solubility and crystal quality [14]. Temperature control during crystallization significantly influences both enantiomeric excess and recovery yield [15].

Chiral acid selection requires consideration of multiple factors, including acid strength, solubility characteristics, and crystallization behavior [16]. Tartaric acid derivatives, mandelic acid analogs, and camphorsulfonic acid have all been evaluated for this application [14]. The choice of resolving agent significantly influences both the efficiency of resolution and the ease of product recovery [15].

Optimization strategies for crystallization resolution involve systematic evaluation of solvent systems, temperature profiles, and seeding protocols [16]. Controlled cooling rates typically provide superior crystal quality and enantiomeric excess compared to rapid crystallization [14]. Seeding with enantiomerically pure crystals can significantly enhance nucleation selectivity and overall resolution efficiency [15].

Recovery and purification of resolved enantiomers requires careful consideration of salt-breaking conditions [16]. Base treatment with sodium hydroxide or potassium hydroxide typically yields the free amine, although care must be taken to avoid racemization during this process [14]. pH control and temperature management during salt-breaking steps are critical for maintaining enantiomeric purity [15].

Analytical Methods for Purity Assessment

Comprehensive purity assessment of (R)-(-)-N-3-Benzylnirvanol requires multiple analytical techniques, each providing specific information about different aspects of compound quality. High-Performance Liquid Chromatography (HPLC) with ultraviolet detection serves as the primary method for purity determination [17]. Reversed-phase conditions using C18 columns with acetonitrile-water mobile phases provide excellent separation of the target compound from potential impurities [18].

Method validation follows International Conference on Harmonisation (ICH) guidelines, ensuring reliability and regulatory compliance [19]. Specificity studies demonstrate the ability to distinguish (R)-(-)-N-3-Benzylnirvanol from structurally related compounds and potential degradation products [17]. Linearity assessment typically covers concentration ranges from 0.5 to 150 μg/mL, with correlation coefficients exceeding 0.999 [20].

Precision evaluation encompasses both repeatability and intermediate precision studies [17]. Relative standard deviation values for peak area measurements consistently remain below 2.0%, indicating excellent method precision [18]. Accuracy studies using spiked samples demonstrate recoveries between 98-102%, confirming the absence of systematic bias [19].

Chiral purity analysis requires specialized chromatographic conditions employing chiral stationary phases [9]. Enantiomeric excess determination achieves detection limits below 0.1% for the unwanted enantiomer, ensuring compliance with stringent stereochemical purity requirements [14]. Method sensitivity enables detection of trace enantiomeric impurities at levels below pharmacologically relevant thresholds [15].

Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive structural confirmation and purity assessment [21]. ¹H NMR analysis in deuterated dimethyl sulfoxide enables quantitative purity determination through integration of characteristic signals [22]. ¹³C NMR spectroscopy offers additional structural confirmation and can detect impurities with altered carbon frameworks [23].

Mass spectrometry using electrospray ionization provides molecular weight confirmation and structural elucidation capabilities [19]. High-resolution mass spectrometry enables determination of molecular formulas with accuracy better than 5 parts per million [20]. Tandem mass spectrometry (MS/MS) facilitates identification of structural analogs and degradation products through characteristic fragmentation patterns [24].

Infrared spectroscopy enables rapid identification of functional groups and detection of certain classes of impurities [21]. Characteristic absorption bands for the imidazolidinedione carbonyl groups appear at 1773-1711 cm⁻¹, providing diagnostic information about structural integrity [3]. Fourier Transform Infrared (FTIR) spectroscopy offers enhanced sensitivity and spectral resolution compared to dispersive instruments [23].

Scale-up Considerations for Laboratory Production

Successful scale-up of (R)-(-)-N-3-Benzylnirvanol synthesis requires systematic evaluation of multiple engineering and chemical factors. Heat transfer limitations become increasingly significant as reaction volumes increase [25]. Laboratory-scale reactions benefit from high surface-area-to-volume ratios that enable rapid heat removal, while larger scales require careful consideration of heat transfer coefficients and cooling capacity [10].

Mixing efficiency represents another critical scale-up parameter [12]. Laboratory-scale reactions typically achieve excellent mixing through magnetic stirring or small overhead stirrers [13]. Pilot-scale operations require more sophisticated mixing systems, including appropriately sized impellers and baffling arrangements to ensure uniform concentration and temperature profiles [25].

Temperature control systems must be redesigned for larger scales [10]. While laboratory reactions can achieve ±1°C temperature control relatively easily, production-scale reactors may experience temperature variations of ±3°C due to thermal inertia and heat transfer limitations [12]. Process control strategies must account for these variations through appropriate safety factors and reaction condition adjustments [13].

Solvent recovery systems become economically important at larger scales [25]. Distillation efficiency improvements from 60-70% at laboratory scale to 85-95% at production scale significantly impact process economics [11]. Energy integration through heat exchange networks can substantially reduce utility consumption and operating costs [10].

Waste generation typically decreases on a per-unit-product basis as scale increases [25]. Process intensification through improved reaction conditions and solvent recovery can reduce waste from 5-10 kg per kg product at laboratory scale to 2-4 kg per kg product at production scale [12]. Environmental compliance requirements necessitate comprehensive waste treatment and disposal strategies [11].

Equipment design considerations include material compatibility, pressure ratings, and safety systems [10]. Stainless steel construction with appropriate surface finishes ensures compatibility with organic solvents and cleaning protocols [25]. Pressure relief systems and emergency shutdown procedures become increasingly important as reaction volumes increase [13].

Green Chemistry Approaches to Synthesis

Implementation of green chemistry principles in (R)-(-)-N-3-Benzylnirvanol synthesis offers significant environmental and economic benefits. Atom economy optimization focuses on maximizing the incorporation of starting material atoms into the final product [11]. Traditional synthetic routes achieve atom economies of 65-75%, while optimized green approaches can reach 80-90% through elimination of protecting groups and improved reaction design [26].

Solvent selection represents a critical aspect of green chemistry implementation [11]. Water-based systems offer substantial environmental advantages over traditional organic solvents, although solubility limitations may require co-solvent additions [27]. Ionic liquids provide unique properties including negligible vapor pressure and tunable solvation characteristics [28]. Deep eutectic solvents represent emerging alternatives that combine environmental benefits with cost-effectiveness [11].

Energy efficiency improvements through microwave-assisted synthesis can reduce reaction times from 6-12 hours to 1-2 hours while maintaining or improving yields [10]. Microwave heating provides more uniform temperature distribution and can enable reactions at lower overall temperatures [26]. Flow reactor technology offers additional advantages through improved heat and mass transfer characteristics [12].

Catalysis strategies emphasize the use of recyclable and environmentally benign catalysts [11]. Organocatalysts derived from naturally occurring amino acids provide excellent stereoselectivity while avoiding heavy metal contamination [27]. Enzymatic approaches offer exceptional selectivity under mild conditions, although substrate scope may be limited [28].

Renewable feedstock utilization focuses on replacing petroleum-derived starting materials with bio-based alternatives [11]. Biomass-derived platform chemicals can serve as precursors for key synthetic intermediates [27]. Fermentation-derived amino acids offer sustainable alternatives to chemically synthesized precursors [25].

Waste prevention strategies emphasize one-pot synthesis approaches that eliminate intermediate isolation and purification steps [11]. Telescoped reactions can reduce solvent consumption by 50-70% while maintaining product quality [27]. In-situ purification techniques enable product isolation without traditional chromatographic separations [28].